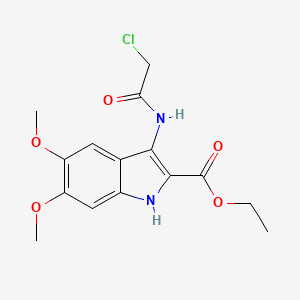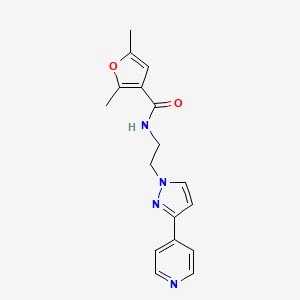
ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chloroacetamido group, which enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 5,6-dimethoxyindole, which can be obtained through the Fischer indole synthesis.
Chloroacetylation: The 5,6-dimethoxyindole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetamido group.
Esterification: The final step involves esterification with ethyl chloroformate to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Nucleophilic Substitution: Substituted amides or thioamides.
Oxidation: Oxo-indole derivatives.
Reduction: Amino-indole derivatives.
Hydrolysis: Indole-2-carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of indole derivatives.
Chemical Biology: It is employed in the design and development of chemical probes to investigate biological systems.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(2-bromoacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate: Similar structure but with a bromoacetamido group instead of chloroacetamido.
Ethyl 3-(2-iodoacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate: Contains an iodoacetamido group.
Ethyl 3-(2-fluoroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate: Features a fluoroacetamido group.
Uniqueness
Ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate is unique due to the presence of the chloroacetamido group, which imparts distinct reactivity and biological activity compared to its bromo, iodo, and fluoro counterparts. The chloro group provides a balance between reactivity and stability, making it a versatile intermediate for further chemical modifications.
Eigenschaften
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]-5,6-dimethoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5/c1-4-23-15(20)14-13(18-12(19)7-16)8-5-10(21-2)11(22-3)6-9(8)17-14/h5-6,17H,4,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBNQAQCCUGDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2785571.png)

![N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide](/img/structure/B2785573.png)


![1-(2,4-difluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2785578.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2785579.png)

![N-[(4-CHLOROPHENYL)METHYL]-2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2785582.png)
![Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2785583.png)

![N-{2-[benzyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2785586.png)


